

# Application Notes: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1302569

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## Introduction

**Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate** is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and agrochemicals.<sup>[1]</sup> Its 1,3,4-oxadiazole core is a well-established pharmacophore found in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an amino group and an ethyl carboxylate moiety provides two reactive sites for further chemical modifications, making it an ideal scaffold for creating diverse molecular libraries for drug discovery and lead optimization.<sup>[1]</sup>

## Principle of Synthesis

The synthesis of **Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate** is commonly achieved through the cyclization of a hydrazide derivative with a cyanogen halide. A well-established method involves the reaction of ethyl carbazate with cyanogen bromide. In this reaction, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the cyanogen bromide, initiating a cascade of reactions that lead to the formation of the stable 5-membered aromatic oxadiazole ring. This method is favored for its reliability and the ready availability of the starting materials.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate**.

Parameter	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	157.13 g/mol	<a href="#">[1]</a>
Melting Point	199-206 °C	<a href="#">[1]</a>
Appearance	White to off-white solid/powder	<a href="#">[1]</a>
Purity (Typical)	≥97%	
Storage Temperature	2-8°C	

## Experimental Protocols

Materials and Reagents:

- Ethyl carbazate (C<sub>3</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>)
- Cyanogen bromide (CBrN)
- Methanol (CH<sub>3</sub>OH)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Water (H<sub>2</sub>O)
- Crushed ice

Protocol: Synthesis of **Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate**

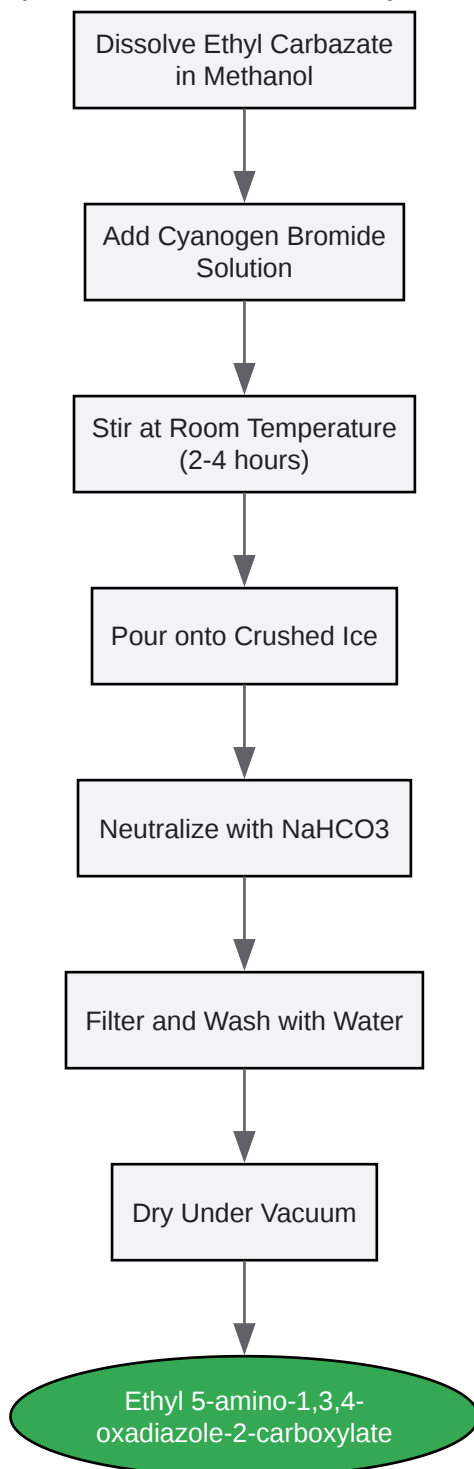
- Reaction Setup: In a well-ventilated fume hood, dissolve ethyl carbazate in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Reagent Addition: While stirring, slowly add a solution of cyanogen bromide in methanol to the ethyl carbazate solution at room temperature.

- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, pour the mixture onto crushed ice.
- **Neutralization:** Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.
- **Precipitation and Filtration:** The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash it with cold water.
- **Drying and Purification:** Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure **Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate**.

## Visualizations

### Experimental Workflow

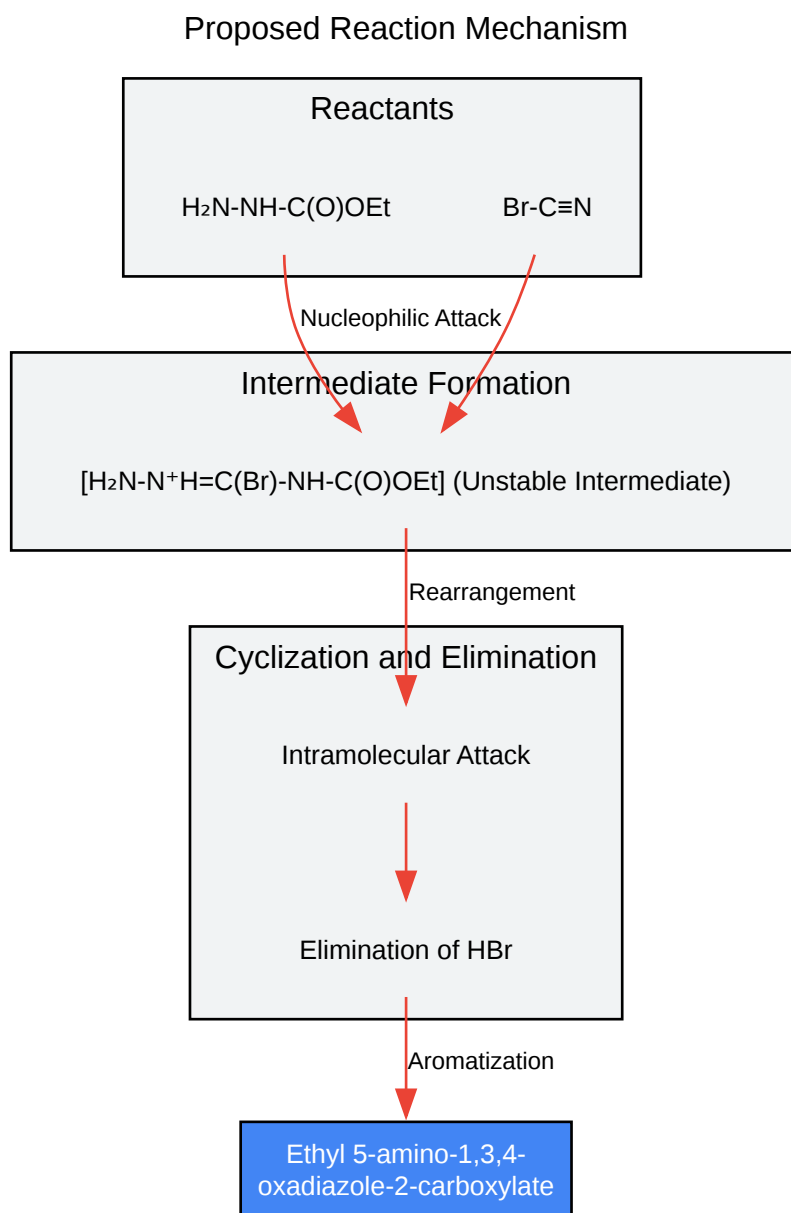
## Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of **Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate**.

## Proposed Reaction Mechanism



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Caption: Proposed mechanism for the formation of the 1,3,4-oxadiazole ring.

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## References

- 1. chemimpex.com [chemimpex.com]
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